

# High-performance liquid chromatography (HPLC) method for Acid orange 156.

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## Compound of Interest

Compound Name: Acid orange 156

Cat. No.: B15556719

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## Application Notes & Protocols for the HPLC Analysis of Acid Orange 156

This document provides a detailed methodology for the quantitative analysis of **Acid Orange 156**, a disazo dye, using High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection. These guidelines are intended for researchers, scientists, and professionals in drug development and related fields requiring accurate and reproducible quantification of this compound.

### Introduction

**Acid Orange 156** (CAS No. 68555-86-2) is a synthetic dye with the molecular formula  $C_{21}H_{19}N_4NaO_5S$  and a molecular weight of 462.46 g/mol <sup>[1]</sup> Due to its widespread use in various industries and potential environmental impact, a reliable analytical method for its quantification is essential. Reversed-phase HPLC with UV-Visible detection is a highly suitable technique for this purpose, offering excellent selectivity and sensitivity.

### Experimental Protocol

This protocol outlines a general procedure for the analysis of **Acid Orange 156**. Method optimization and validation are recommended for specific matrices.

### Instrumentation and Materials

- HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
- Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.
- Chemicals and Reagents:
  - **Acid Orange 156** reference standard
  - HPLC-grade acetonitrile
  - HPLC-grade methanol
  - Ammonium acetate or potassium dihydrogen phosphate (for buffer preparation)
  - Formic acid or phosphoric acid (for pH adjustment)
  - Ultrapure water

## Preparation of Solutions

- Mobile Phase A: Prepare an aqueous buffer solution, for example, 20 mM ammonium acetate in water. Adjust the pH to a suitable value (e.g., pH 3.7 with formic acid) to ensure good peak shape.
- Mobile Phase B: Acetonitrile.
- Standard Stock Solution: Accurately weigh a known amount of **Acid Orange 156** reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to cover the desired concentration range.

## Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required.

Parameter	Recommended Condition
Column	C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A	20 mM Ammonium Acetate in Water (pH 3.7)
Mobile Phase B	Acetonitrile
Gradient Elution	0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection	PDA Detector, Wavelength: ~485 nm

## Analytical Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (initial mobile phase) to ensure the system is clean.
- Inject the prepared calibration standards in ascending order of concentration.
- Inject the sample solutions.
- After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., methanol/water mixture).

## Data Analysis

- Identification: The **Acid Orange 156** peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard. The PDA detector can also be used to compare the UV-Vis spectrum of the peak with the standard's spectrum for confirmation.

- Quantification: Construct a calibration curve by plotting the peak area of the **Acid Orange 156** standards against their corresponding concentrations. Determine the concentration of **Acid Orange 156** in the samples by interpolating their peak areas from the calibration curve using linear regression.

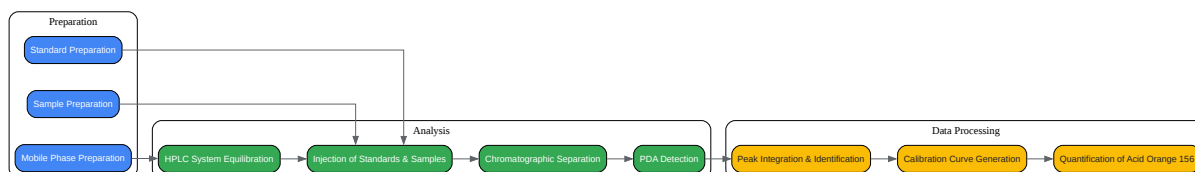
## Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of azo dyes, which can be used as a reference for the expected performance of the **Acid Orange 156** method.

Parameter	Typical Value Range
Linearity Range	0.05 - 10 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999
Limit of Detection (LOD)	0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)	0.03 - 0.15 µg/mL
Recovery	95% - 105%
Relative Standard Deviation (RSD)	< 2%

## Visualizations

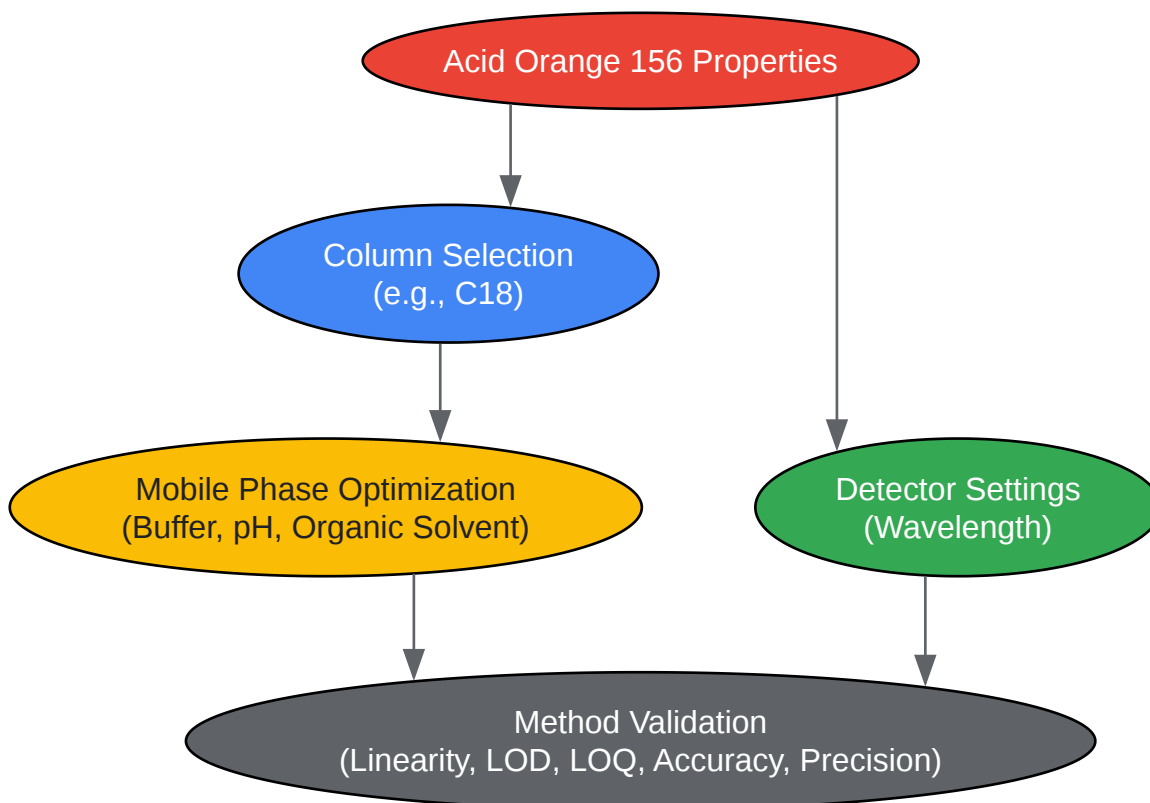
## Experimental Workflow



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Caption: Workflow for the HPLC analysis of **Acid Orange 156**.

## Logical Relationship of Method Development



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Caption: Key considerations for HPLC method development for **Acid Orange 156**.

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## References

- 1. worlddyevariety.com [worlddyevariety.com]
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